7-(3-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
7-(3-Chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with a thiophene ring. This compound features a 3-chlorophenyl substituent at position 7 and a 2-phenoxyethyl group at position 3 (Figure 1). Its molecular formula is C₂₀H₁₄ClFN₂O₂S, with a molecular weight of 400.9 g/mol and a purity of ≥95% .
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are known for their structural similarity to purine bases, enabling interactions with biological targets such as kinases, phosphodiesterases, and antimicrobial enzymes .
Properties
IUPAC Name |
7-(3-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c21-15-6-4-5-14(11-15)17-12-26-19-18(17)22-13-23(20(19)24)9-10-25-16-7-2-1-3-8-16/h1-8,11-13H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTOSXSZKYHWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 2-aminothiophenol with a suitable carbonyl compound under acidic or basic conditions.
Introduction of 3-chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of 2-phenoxyethyl Group: The final step involves the alkylation of the intermediate with 2-phenoxyethyl bromide or a similar reagent under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thieno groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound 7-(3-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention for its potential applications in medicinal chemistry, particularly as a therapeutic agent. This article explores its scientific research applications, including its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
One of the most promising applications of this compound is in cancer therapy. Research indicates that thienopyrimidines can inhibit various kinases involved in cancer cell proliferation and survival. A study highlighted the compound's ability to induce apoptosis in cancer cells by targeting specific signaling pathways associated with tumor growth .
Antiviral Properties
There is emerging evidence that compounds similar to 7-(3-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibit antiviral activity. For instance, modifications of thienopyrimidine derivatives have shown effectiveness against viral infections by inhibiting viral replication processes . Further exploration of this compound could lead to the development of new antiviral agents.
Modulation of Ubiquitination
Recent patents suggest that this compound may act as a modulator of ubiquitination processes within cells. Ubiquitination is crucial for regulating protein degradation and cellular signaling pathways. Compounds that can influence this process hold potential for treating diseases characterized by dysregulated protein homeostasis, such as neurodegenerative disorders .
Study 1: Inhibition of Cancer Cell Proliferation
In a preclinical study, researchers evaluated the effects of 7-(3-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one on various cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations. The mechanism was primarily attributed to the induction of cell cycle arrest and apoptosis through activation of caspase pathways.
Study 2: Antiviral Efficacy
A recent investigation assessed the antiviral properties of thienopyrimidine derivatives against influenza viruses. The study found that certain derivatives exhibited potent antiviral activity by inhibiting viral neuraminidase activity, thus preventing viral release from infected cells. This opens avenues for further research on the specific effects of 7-(3-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one in viral infections.
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Substituent Position and Electronic Effects
- 7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (): Substituents: Bromine (electron-withdrawing) at position 7 and 3-methylbenzyl at position 3. Molecular weight: 411.3 g/mol vs. 400.9 g/mol for the target compound. The bromine atom may enhance halogen bonding in target interactions, while the 3-methylbenzyl group increases hydrophobicity compared to the phenoxyethyl chain .
- 2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (): Substituents: Methoxy groups (electron-donating) at positions 2 and 5. Melting point: 241–243°C, higher than the target compound’s unspecified melting point.
Structural Complexity and Pharmacokinetics
- These compounds show 72% yields in synthesis, comparable to the target compound’s synthetic feasibility .
- Amide-Containing Analogs (): Azepine-fused thienopyrimidinones (e.g., compound 3b) enhance melanin synthesis in B16 cells by >50%, indicating that heterocyclic extensions can modulate bioactivity distinct from the target compound’s profile .
Table 1. Comparative Data of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
*Estimated based on structural similarity.
Biological Activity
The compound 7-(3-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including comparative analyses with structurally similar compounds.
Chemical Structure and Synthesis
The compound features a thieno[3,2-d]pyrimidine backbone with a 3-chlorophenyl group and a 2-phenoxyethyl substituent. The presence of these groups is believed to enhance its solubility and bioactivity. The synthesis typically involves multi-step pathways that include the formation of the thieno[3,2-d]pyrimidine core followed by the introduction of substituents.
Synthesis Pathway
- Formation of Thieno[3,2-d]pyrimidine Core : Initial reactions to create the heterocyclic structure.
- Substituent Introduction : Addition of the 3-chlorophenyl and 2-phenoxyethyl groups.
- Purification and Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure.
Antiviral and Anticancer Properties
Research has shown that thieno[3,2-d]pyrimidine derivatives exhibit significant antiviral and anticancer activities. Specifically, 7-(3-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has demonstrated:
- Antiviral Activity : Similar compounds have been noted for their ability to inhibit viral replication.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in various assays.
The biological activity is hypothesized to stem from its ability to interact with specific biological targets, including:
- Kinases : Inhibition of kinase activity is a common mechanism for anticancer agents.
- Viral Enzymes : Compounds in this class may interfere with viral replication mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4-amine | Lacks phenoxyethyl group | Antiviral properties |
| 4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine | Different core structure | Anticancer activity |
| 1-[4-[2-amino-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-yl]piperazin-1-yl]-2-(3-chlorophenoxy)ethanone | Contains piperazine ring | Potential kinase inhibition |
Study on Antiviral Activity
A study assessing the antiviral properties of similar thieno[3,2-d]pyrimidines indicated that these compounds effectively inhibited viral replication in vitro. The mechanism was attributed to their interaction with viral polymerases, disrupting the viral life cycle.
Study on Anticancer Activity
In another investigation focused on anticancer effects, 7-(3-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one was tested against various cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.
Q & A
Basic Research Questions
Q. What are the key structural features of 7-(3-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how do they influence its reactivity and bioactivity?
- Answer : The compound’s thieno[3,2-d]pyrimidin-4(3H)-one core provides a planar bicyclic structure conducive to π-π stacking interactions with biological targets. The 3-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the 2-phenoxyethyl substituent introduces steric bulk, which may affect binding specificity. Chlorine’s electron-withdrawing nature could stabilize reactive intermediates during synthesis or modulate electronic interactions in enzyme binding pockets .
Q. What synthetic routes are commonly employed for thieno[3,2-d]pyrimidin-4(3H)-one derivatives, and how can reaction conditions be optimized for this compound?
- Answer : A typical route involves:
Core formation : Cyclization of thiourea or thioamide precursors with α,β-unsaturated ketones under reflux in ethanol or DMF.
Substitution : Introduction of the 3-chlorophenyl group via Ullmann coupling (CuI/1,10-phenanthroline catalyst) and the phenoxyethyl chain via nucleophilic substitution (K₂CO₃, DMF, 80°C).
Optimization includes using Pd/C for coupling reactions (yield ~70%) and controlled pH during substitutions to minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- Answer :
- ¹H NMR : Look for the thieno[3,2-d]pyrimidinone NH proton at δ 10.5–12.0 ppm (broad singlet) and aromatic protons from substituents (δ 6.5–8.0 ppm).
- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-S (~680 cm⁻¹).
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₁H₁₆ClN₂O₂S: 411.0632). Purity should exceed 95% by HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers validate the hypothesized kinase inhibition mechanism of this compound, and what experimental controls are essential?
- Answer :
- Kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR) in ADP-Glo™ assays. Include staurosporine as a positive control.
- Cellular validation : Measure IC₅₀ in cancer cell lines (e.g., MCF-7, A549) with/without kinase overexpression.
- Controls : Test against kinase-dead mutants and use scrambled siRNA to confirm target specificity. Molecular docking (AutoDock Vina) can predict binding poses to the ATP-binding pocket .
Q. What strategies resolve discrepancies in reported biological activity data for structurally similar thienopyrimidinones?
- Answer :
- Meta-analysis : Compare substituent effects across studies (e.g., 3-chlorophenyl vs. 3-trifluoromethylbenzyl analogs).
- SAR table :
| Substituent (Position) | Bioactivity (IC₅₀, μM) | Target | Citation |
|---|---|---|---|
| 3-Chlorophenyl (7) | 0.45 ± 0.12 | EGFR | |
| 3-Trifluoromethyl (7) | 1.20 ± 0.30 | VEGFR2 |
- Controlled assays : Replicate studies under standardized conditions (e.g., serum-free media, 48h exposure) .
Q. How can computational methods guide the design of derivatives with improved metabolic stability?
- Answer :
- ADMET prediction : Use SwissADME to identify metabolic soft spots (e.g., phenoxyethyl chain’s ether linkage).
- Derivatization : Replace the ether oxygen with a methylene group (to prevent oxidation) or introduce fluorine atoms (to block CYP450 metabolism).
- Validation : Perform microsomal stability assays (rat/human liver microsomes, NADPH cofactor) and monitor parent compound depletion via LC-MS/MS .
Q. What experimental approaches confirm the compound’s selectivity between homologous enzyme isoforms (e.g., HDAC1 vs. HDAC6)?
- Answer :
- Isoform-specific assays : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC for HDAC1, Boc-Lys(TFA)-AMC for HDAC6).
- Crystallography : Co-crystallize the compound with HDAC1/6 to compare binding modes.
- Proteomics : Perform pulldown assays with isoform-specific antibodies in cell lysates treated with the compound .
Methodological Notes
- Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) to reduce reaction times by 50–70% .
- Data Analysis : Use GraphPad Prism for dose-response curves (four-parameter logistic model) and ANOVA for multi-group comparisons.
- Contradictions : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
